molecular formula C9H13FN2O3S B2914984 N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride CAS No. 2411295-33-3

N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride

Cat. No.: B2914984
CAS No.: 2411295-33-3
M. Wt: 248.27
InChI Key: BIRFSOUWDJAXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, an oxazole ring, and a sulfamoyl fluoride moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the cyclopropyl group and the sulfamoyl fluoride moiety. The reaction conditions often involve the use of catalysts, such as transition metals, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The sulfamoyl fluoride group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or cellular regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-methylsulfamoyl fluoride
  • N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-propylsulfamoyl fluoride
  • N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-butylsulfamoyl fluoride

Uniqueness

N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O3S/c1-2-12(16(10,13)14)6-8-5-9(15-11-8)7-3-4-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRFSOUWDJAXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NOC(=C1)C2CC2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.